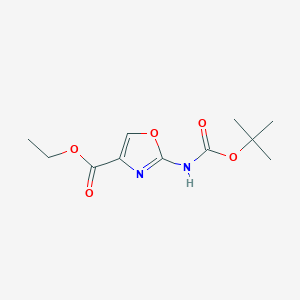

Ethyl 2-(Boc-amino)oxazole-4-carboxylate

Descripción

Significance of Oxazole (B20620) Core in Organic Chemistry and Chemical Synthesis

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone structure in organic chemistry. ontosight.aiwikipedia.org This nucleus is prevalent in a wide array of natural products and synthetically developed molecules, making it a prime skeleton for drug discovery. nih.gov The unique chemical properties of the oxazole core, stemming from its specific arrangement of atoms, allow it to bind with a broad spectrum of enzymes and receptors within biological systems through various non-covalent interactions. nih.gov

Historical Development of Functionalized Oxazoles

The history of oxazole chemistry dates back to the 19th century, with the first reported synthesis of an oxazole by the German chemist Friedrich Wöhler in 1818. ontosight.ai Significant advancements in the synthesis of functionalized oxazoles occurred in the mid-20th century, with notable contributions from scientists like Robert B. Woodward. ontosight.ai

Several classical and modern synthetic methods have been established for the construction of the oxazole ring. A key historical method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org Another pivotal development was the van Leusen oxazole synthesis, first reported in 1972. nih.gov This method utilizes tosylmethylisocyanide (TosMIC) and aldehydes to produce 5-substituted oxazoles and has become a widely used strategy for preparing oxazole-based compounds. nih.gov More recent advancements focus on creating highly functionalized oxazoles under milder conditions and with greater efficiency, such as the use of DAST and Deoxo-Fluor reagents for the cyclization of β-hydroxy amides. organic-chemistry.org The development of methods for producing ethynyl-substituted oxazoles has further expanded their utility as versatile building blocks in click chemistry. chemrxiv.org

| Year | Development | Significance |

|---|---|---|

| 1818 | First synthesis of an oxazole | Reported by Friedrich Wöhler, marking the beginning of oxazole chemistry. ontosight.ai |

| 1909 | Robinson–Gabriel Synthesis | A classic and versatile method for synthesizing oxazoles from 2-acylaminoketones. wikipedia.org |

| 1972 | Van Leusen Oxazole Synthesis | Introduced a one-pot reaction using TosMIC, becoming a cornerstone for synthesizing 5-substituted oxazoles. nih.gov |

| 2000 | DAST/Deoxo-Fluor Cyclization | Enabled mild and efficient synthesis of oxazolines and a one-pot protocol for oxazoles from β-hydroxy amides. organic-chemistry.org |

Position of Ethyl 2-(Boc-amino)oxazole-4-carboxylate in Advanced Synthetic Research

Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable intermediate in advanced synthetic research. Its structure incorporates three key features: the versatile oxazole core, an ethyl carboxylate group at the 4-position, and a Boc-protected amino group at the 2-position.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its presence renders the amino group temporarily unreactive, allowing chemists to perform selective modifications on other parts of the molecule, such as the ethyl ester. This strategic protection is crucial in multi-step syntheses of complex target molecules.

The combination of the protected amine and the ester functionality makes this compound an "amino acid-like building block." nih.govbeilstein-journals.org Such building blocks are instrumental in medicinal chemistry and drug discovery for constructing peptidomimetics and other complex molecular architectures designed to interact with biological targets. The ester can be hydrolyzed to a carboxylic acid for peptide coupling reactions, while the Boc group can be removed under acidic conditions to liberate the amine for further functionalization. Therefore, Ethyl 2-(Boc-amino)oxazole-4-carboxylate is not typically an end-product itself but rather a sophisticated precursor for the synthesis of novel pharmaceuticals and biologically active compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₃ | nih.gov |

| Molecular Weight | 156.14 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 135-140 °C | sigmaaldrich.com |

| CAS Number | 177760-52-0 | nih.gov |

| IUPAC Name | ethyl 2-amino-1,3-oxazole-4-carboxylate | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-17-9(12-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIWWYRMCONFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of Ethyl 2 Boc Amino Oxazole 4 Carboxylate

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an electron-rich aromatic heterocycle, which influences its reactivity. The presence of the ester at the C4 position and the Boc-amino group at the C2 position modulates the electronic properties of the ring, making it amenable to various transformations, including functional group interconversions and metal-catalyzed coupling reactions.

While the primary reactivity focus is often on C-H functionalization and cross-coupling, the ester and amino functionalities on the oxazole ring can undergo various interconversions. The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using reagents like lithium hydroxide (B78521) (LiOH). This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation.

Furthermore, the core structure of the oxazole can be synthesized through methods that allow for variation in its substitution pattern. For instance, the van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMICs). nih.gov While not a direct interconversion on the pre-formed Ethyl 2-(Boc-amino)oxazole-4-carboxylate, such synthetic strategies highlight the accessibility of a variety of analogs by modifying the building blocks used in the ring's construction. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The oxazole core of Ethyl 2-(Boc-amino)oxazole-4-carboxylate and related derivatives can be functionalized using these powerful methods, typically after converting a C-H bond into a more reactive group like a halide or by direct C-H activation.

These reactions provide an alternative to more classical coupling methods, as they often reduce the number of synthetic steps and the amount of chemical waste. researchgate.net For instance, the direct arylation of oxazole derivatives with aryl halides has been successfully achieved using palladium catalysts in eco-friendly solvents like carbonates. researchgate.net These reactions can proceed at the C2, C4, or C5 positions of the oxazole ring, depending on the substrate and reaction conditions. researchgate.net The catalyst system, often consisting of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand like Xantphos, is crucial for the reaction's success. beilstein-journals.org The choice of base, such as Cs₂CO₃ or K₂CO₃, also plays a critical role. beilstein-journals.org

A common strategy involves the coupling of a halogenated oxazole with a suitable partner. For example, a 2-chlorooxazole-4-carboxylate can serve as a versatile intermediate for introducing various substituents at the C2 position. researchgate.net Similarly, Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be used to couple amines with halo-oxazoles, expanding the chemical space accessible from this scaffold. nih.govnih.gov

| Entry | Oxazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | Ethyl oxazole-4-carboxylate | 4-Bromotoluene | Pd(OAc)₂ / SPhos | KOAc | Propylene Carbonate | Ethyl 5-(p-tolyl)oxazole-4-carboxylate | 70 | researchgate.net |

| 2 | Ethyl oxazole-4-carboxylate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | KOAc | Propylene Carbonate | Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 78 | researchgate.net |

| 3 | 4-Bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Benzyl-7-azaindol-4-amine | ~90 | beilstein-journals.org |

This table presents examples of palladium-catalyzed cross-coupling reactions on oxazole and related heterocyclic cores, demonstrating typical conditions and yields.

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores. researchgate.net This approach avoids the need for pre-functionalization (e.g., halogenation), thereby shortening synthetic sequences. For oxazole-4-carboxylates, the C5 position is the most common site for direct C-H functionalization due to its electronic properties.

Palladium-catalyzed direct arylation is a prominent example of this strategy. researchgate.net The reaction couples the C5-H bond of the oxazole directly with an aryl halide. Research has shown that these couplings can be performed using air-stable palladium catalysts and inexpensive bases, making the process more practical and scalable. researchgate.net For example, the direct arylation of ethyl oxazole-4-carboxylate derivatives with various aryl halides proceeds in moderate to good yields. researchgate.net An efficient method for producing 5-(3-indolyl)azoles has been developed via a palladium-catalyzed double C-H bond cleavage, coupling azole-4-carboxylates with indoles under mild conditions. nih.gov This methodology was successfully applied to the synthesis of the indole (B1671886) alkaloid pimprinine. nih.gov

Chemical Transformations of the Boc-Amino Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org In Ethyl 2-(Boc-amino)oxazole-4-carboxylate, this group allows for selective manipulation of the oxazole ring while the amino functionality is masked.

The most common method for removing the Boc group is through acid-mediated cleavage. nih.gov Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are frequently employed. nih.gov Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) are also highly effective. nih.gov The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. acsgcipr.org

The choice of acid and solvent is crucial for achieving selective deprotection, especially in the presence of other acid-sensitive functional groups. acsgcipr.org Aqueous phosphoric acid has been reported as a mild and environmentally benign reagent for the deprotection of Boc groups, tolerating other sensitive groups like Cbz carbamates and various esters. organic-chemistry.org Milder methods using oxalyl chloride in methanol have also been developed for sensitive substrates. nih.gov

One potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org To prevent this, scavengers such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture. organic-chemistry.org

| Entry | Reagent | Solvent | Temperature | Time | Outcome | Ref |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-4 h | Efficient cleavage | nih.gov |

| 2 | HCl (gas or solution) | Dioxane / Ethyl Acetate | Room Temp | 1-2 h | Forms hydrochloride salt | nih.gov |

| 3 | Phosphoric Acid (aq.) | - | 50-100 °C | Variable | Mild and selective | organic-chemistry.org |

| 4 | Oxalyl Chloride | Methanol | Room Temp | 1-4 h | Mild conditions for sensitive substrates | nih.gov |

| 5 | Thermal (Flow Chemistry) | Methanol | >200 °C | Minutes | Solvent-based, no acid required | nih.gov |

This table summarizes common methods for the deprotection of the N-Boc group.

Once the Boc group is removed, the resulting free amine at the C2 position of the oxazole, Ethyl 2-aminooxazole-4-carboxylate, becomes available for a wide array of chemical transformations. nih.gov This primary amine is a versatile handle for introducing molecular diversity.

Common derivatization reactions include:

Acylation: The amine can be readily acylated using acid chlorides or anhydrides under basic conditions to form amides. For instance, reaction with acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N-acetyl or N-benzoyl derivatives. mdpi.com

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-(oxazol-2-yl)ureas and thioureas, respectively. These functional groups are often found in biologically active molecules. mdpi.comresearchgate.net

Buchwald-Hartwig Cross-Coupling: The 2-aminooxazole can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides. This allows for the synthesis of 2-(arylamino)oxazole derivatives, a scaffold present in various medicinal chemistry programs. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields the corresponding sulfonamides.

These derivatizations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the properties of the parent molecule, such as its polarity, hydrogen bonding capacity, and steric profile. nih.gov

Reactions at the Ethyl Carboxylate Functional Group

The ethyl carboxylate group at the C4 position of the oxazole ring in Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a versatile functional handle, enabling a variety of chemical transformations. These reactions allow for the modification of the molecule's polarity, size, and potential for further chemical coupling. Key transformations include hydrolysis to the parent carboxylic acid, conversion to other esters or amides, and reduction to the corresponding alcohol or aldehyde.

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(Boc-amino)oxazole-4-carboxylic acid, is a fundamental transformation. This reaction, typically a saponification, is accomplished under basic conditions. The hydrolysis increases the polarity of the molecule and provides a carboxylic acid functional group that is crucial for subsequent reactions, such as amide bond formation.

Detailed research findings show that lithium hydroxide (LiOH) is a commonly used reagent for this type of hydrolysis on similar heterocyclic systems. The reaction is often carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF), methanol (MeOH), and water, at room temperature. nih.gov The use of a mixed solvent system ensures the solubility of both the relatively nonpolar ester starting material and the polar hydroxide salt. The reaction proceeds until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). nih.gov An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid product. nih.gov

| Reaction | Reagents | Solvent System | Temperature | Product | Reference |

| Hydrolysis | LiOH·H₂O | THF/MeOH/H₂O | Room Temp. | 2-(Boc-amino)oxazole-4-carboxylic acid | nih.gov |

Table 1: Representative Conditions for Hydrolysis.

Modifications via Ester Reactions

While direct transesterification (the conversion of one ester to another) is mechanistically plausible, a more synthetically prevalent modification involves the conversion of the ester to an amide. This is often achieved not by direct aminolysis of the ethyl ester, but through a two-step sequence involving the hydrolysis of the ester to the carboxylic acid as described above, followed by an amide coupling reaction. semanticscholar.org This two-step approach is frequently preferred due to the often poor reactivity of esters towards direct aminolysis, especially with sterically hindered amines. semanticscholar.org

Once the 2-(Boc-amino)oxazole-4-carboxylic acid is formed, it can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. This method provides a robust and versatile route to a diverse library of amide derivatives.

| Reaction Sequence | Reagents | Description | Intermediate/Product | Reference |

| 1. Hydrolysis | LiOH·H₂O | Saponification of the ethyl ester. | 2-(Boc-amino)oxazole-4-carboxylic acid | nih.gov |

| 2. Amide Coupling | Amine (R-NH₂), Coupling Agents (e.g., EDC, HOBt) | Activation of the carboxylic acid followed by nucleophilic attack by an amine. | 2-(Boc-amino)oxazole-4-carboxamide derivative | semanticscholar.org |

Table 2: Two-Step Sequence for Amide Formation.

Reduction Reactions of the Ester Moiety

The ethyl carboxylate group can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to important synthetic intermediates.

Reduction to Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction proceeds via the addition of a hydride to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses to form an aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alcohol. masterorganicchemistry.comlibretexts.org Due to the high reactivity of the intermediate aldehyde, it cannot be isolated under these conditions. libretexts.org The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). byjus.com A careful aqueous workup is necessary to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol product. byjus.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. uta.edu Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. masterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction to the alcohol. chemistrysteps.comadichemistry.com At this low temperature, DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup. chemistrysteps.com The bulkiness of the diisobutylaluminum group and the low temperature are critical for the success of this selective transformation. masterorganicchemistry.com

| Desired Product | Reagent | Typical Conditions | Mechanism Summary | Reference |

| (2-(Boc-amino)oxazol-4-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temp. | Two-step hydride addition via an aldehyde intermediate. masterorganicchemistry.comlibretexts.org | masterorganicchemistry.comadichemistry.com |

| 2-(Boc-amino)oxazole-4-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, CH₂Cl₂), -78 °C | Single hydride addition forms a stable intermediate; hydrolysis on workup yields the aldehyde. chemistrysteps.com | masterorganicchemistry.comchemistrysteps.com |

Table 3: Reduction Reactions of the Ester Moiety.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Boc Amino Oxazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2-(Boc-amino)oxazole-4-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of Ethyl 2-(Boc-amino)oxazole-4-carboxylate is expected to show characteristic signals corresponding to the ethyl ester, the Boc protecting group, and the oxazole (B20620) ring proton.

The ethyl group gives rise to a quartet and a triplet, indicative of the -CH₂-CH₃ spin system. The large singlet integrating to nine protons is a hallmark of the tert-butyl group of the Boc protector. A single proton signal in the aromatic region corresponds to the H5 proton on the oxazole ring. A broad singlet, which may not always be observed depending on the solvent and concentration, is attributed to the N-H proton of the carbamate (B1207046).

Table 1: Representative ¹H NMR Data for Ethyl 2-(Boc-amino)oxazole-4-carboxylate Data is inferred from spectral analyses of closely related oxazole structures.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.35 | s | 1H | H-5 (oxazole) |

| ~4.38 | q | 2H | -OCH₂ CH₃ |

| ~1.52 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.37 | t | 3H | -OCH₂CH₃ |

| ~9.5 (broad) | s | 1H | N-H |

s = singlet, t = triplet, q = quartet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for Ethyl 2-(Boc-amino)oxazole-4-carboxylate will display distinct signals for each unique carbon atom.

Key signals include those for the two carbonyl carbons (one from the ester and one from the Boc group), the quaternary carbons of the oxazole ring (C2 and C4), and the methine carbon (C5). The carbons of the Boc group and the ethyl ester also show characteristic resonances. The chemical shifts provide definitive evidence for the presence of these functional groups and the heterocyclic core.

Table 2: Representative ¹³C NMR Data for Ethyl 2-(Boc-amino)oxazole-4-carboxylate Data is inferred from spectral analyses of closely related oxazole structures.

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C =O (Ester) |

| ~157.5 | C -2 (Oxazole) |

| ~149.8 | C =O (Boc) |

| ~142.0 | C -5 (Oxazole) |

| ~131.0 | C -4 (Oxazole) |

| ~82.5 | -C (CH₃)₃ (Boc) |

| ~61.5 | -OCH₂ CH₃ |

| ~28.1 | -C(CH₃ )₃ (Boc) |

| ~14.2 | -OCH₂CH₃ |

While less common than ¹H or ¹³C NMR, Nitrogen-15 (¹⁵N) NMR is a valuable tool for characterizing nitrogen-containing compounds. For Ethyl 2-(Boc-amino)oxazole-4-carboxylate, two distinct nitrogen signals are expected. One signal corresponds to the endocyclic oxazole nitrogen (N3), and the other to the exocyclic Boc-protected amino nitrogen. nih.gov The significant difference in their chemical shifts reflects their different electronic environments—one being part of a heterocyclic aromatic system and the other an amide-like carbamate. nih.gov This technique provides direct evidence of the two different nitrogen centers within the molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a key COSY correlation would be observed between the methylene (B1212753) quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons. This is used to definitively assign the carbon signals for all protonated carbons. For instance, it would show correlations between the oxazole H5 proton and the C5 carbon, the -OCH₂ - protons and its carbon, and the -CH₃ protons of the ethyl group and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for connecting structural fragments and assigning quaternary carbons. Key HMBC correlations would include:

The H5 proton of the oxazole ring showing a correlation to the ester carbonyl carbon and the C4 and C2 carbons, confirming the ring structure.

The methylene protons of the ethyl group correlating to the ester carbonyl carbon.

The N-H proton showing correlations to the Boc carbonyl carbon and the C2 carbon of the oxazole ring, establishing the point of attachment of the Boc-amino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For Ethyl 2-(Boc-amino)oxazole-4-carboxylate, both EI-MS and ESI-MS provide valuable structural information, though the fragmentation can be influenced by the labile nature of the tert-butoxycarbonyl (Boc) protecting group.

In EI-MS, the high-energy electron impact is expected to cause significant fragmentation. A primary fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) through a McLafferty-type rearrangement, leading to a prominent [M-56]⁺ peak. reddit.com Another common fragmentation is the loss of the entire Boc group (100 Da), resulting in an [M-100]⁺ ion corresponding to the protonated 2-aminooxazole derivative. Further fragmentation of the oxazole ring and the ethyl ester would also be anticipated.

ESI-MS is a softer ionization technique, often yielding the protonated molecule [M+H]⁺ as the base peak. However, in-source fragmentation is common for Boc-protected compounds, especially under acidic conditions or with increased cone voltage. researchgate.net Cleavage of the Boc group is a well-documented phenomenon in ESI-MS. researchgate.netnih.gov Analysis of tert-butyl 3-aminopiperidine-1-carboxylate, for instance, shows characteristic ion clusters at m/z 57 (C₄H₉⁺), representing the tert-butyl cation. acdlabs.com Therefore, for Ethyl 2-(Boc-amino)oxazole-4-carboxylate, significant ions corresponding to [M+H-C₄H₈]⁺ and [M+H-Boc]⁺ would be expected alongside the parent ion. To minimize this fragmentation, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for Ethyl 2-(Boc-amino)oxazole-4-carboxylate

| Ion | m/z (Predicted) | Technique | Description |

| [M+H]⁺ | 271.12 | ESI-MS | Protonated molecule |

| [M-56]⁺ or [M+H-56]⁺ | 214.07 | EI-MS / ESI-MS | Loss of isobutylene from Boc group |

| [M-100]⁺ or [M+H-100]⁺ | 170.06 | EI-MS / ESI-MS | Loss of the Boc group |

| [C₄H₉]⁺ | 57.07 | EI-MS / ESI-MS | tert-Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Ethyl 2-(Boc-amino)oxazole-4-carboxylate is expected to display distinct absorption bands corresponding to its key structural features: the N-H bond, the two carbonyl groups (one from the Boc protector and one from the ethyl ester), and the oxazole ring system.

Based on data from analogous structures, the N-H stretching vibration of the Boc-carbamate is typically observed in the range of 3350-3380 cm⁻¹. mdpi.com The carbonyl stretching vibrations are particularly informative. In a related compound, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, the ester C=O stretch appears at 1723 cm⁻¹, while the Boc C=O stretch is found at 1687 cm⁻¹. beilstein-journals.org This separation is expected due to the different electronic environments of the ester and carbamate carbonyls. The C-O stretching of the ester and the C-N stretching of the amine and oxazole ring will also produce characteristic bands in the fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for Ethyl 2-(Boc-amino)oxazole-4-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Boc) | Stretch | 3350 - 3380 |

| C=O (Ester) | Stretch | ~1725 |

| C=O (Boc) | Stretch | ~1690 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-N | Stretch | 1000 - 1250 |

| Oxazole Ring | Ring Vibrations | 1500 - 1650, 1000 - 1400 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Ethyl 2-(Boc-amino)oxazole-4-carboxylate itself is not publicly available, data from the closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, offers significant insight into the expected solid-state conformation. vensel.org

This analog crystallizes in the monoclinic space group P2₁/n. vensel.org It is reasonable to anticipate that Ethyl 2-(Boc-amino)oxazole-4-carboxylate would also adopt a similar packing arrangement, likely stabilized by intermolecular hydrogen bonds involving the N-H group of the Boc-carbamate and the carbonyl oxygen of the ester or the Boc group of an adjacent molecule. The oxazole ring and the ethyl carboxylate moiety are expected to be largely planar. The Boc group, due to its steric bulk, will influence the crystal packing and may exhibit rotational disorder.

Table 3: Crystallographic Data for the Analogous Compound Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophore in Ethyl 2-(Boc-amino)oxazole-4-carboxylate consists of the oxazole ring conjugated with the amino and carboxylate groups.

The parent compound, 2-aminooxazole, exhibits UV absorption in astrophysical ice studies, indicating its electronic transitions fall within the UV range. researchgate.net More relevantly, studies on ethyl 4-aminobenzoate, a structural analog, show absorption maxima around 310 nm in aqueous solution. researchgate.net The electronic system of an aminobenzoate is comparable to that of an amino-oxazole-carboxylate. Therefore, the primary absorption for Ethyl 2-(Boc-amino)oxazole-4-carboxylate is expected to arise from π → π* transitions within the conjugated system of the substituted oxazole ring. The presence of the Boc group is not expected to significantly alter the position of the main absorption band, as it is not part of the primary chromophore, but it may have a minor auxochromic effect.

Table 4: Expected UV-Vis Spectroscopic Data for Ethyl 2-(Boc-amino)oxazole-4-carboxylate

| Solvent | λmax (nm) (Predicted) | Transition Type |

| Ethanol (B145695)/Methanol (B129727) | ~290 - 320 | π → π |

| Acetonitrile | ~290 - 320 | π → π |

Computational and Theoretical Investigations of Ethyl 2 Boc Amino Oxazole 4 Carboxylate

Density Functional Theory (DFT) Calculations and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. irjweb.comresearchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's behavior. irjweb.com For oxazole (B20620) derivatives, DFT has been used to determine optimized structures and predict parameters that reveal their chemical reactivity and stability. irjweb.comirjweb.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. irjweb.com The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.commdpi.com Conversely, a large energy gap implies a more stable and less reactive molecule. rjpbcs.com In a study on the oxazole derivative N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations determined the HOMO-LUMO energy gap to be 4.8435 eV, which reflects the chemical reactivity of the molecule and suggests that charge transfer can readily occur within it. irjweb.com Theoretical studies on other heterocyclic compounds have shown that this energy gap can be correlated with their biological activity. materialsciencejournal.org

| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | irjweb.com |

| 4-Aminoaniline | - | - | 4.6019 | thaiscience.info |

| p-Isopropylaniline | - | - | 5.2968 | thaiscience.info |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

This table presents data from computational studies on various organic molecules to illustrate typical HOMO-LUMO energy values. The values are dependent on the specific computational methods and basis sets used.

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. walisongo.ac.id

MEP maps are color-coded to indicate different levels of electrostatic potential:

Red, orange, and yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue areas signify positive potential (electron-poor), indicating regions prone to nucleophilic attack. researchgate.netresearchgate.net

Green areas denote neutral or near-zero potential. nih.gov

For oxazole derivatives and other heterocyclic systems, MEP analysis is instrumental in predicting sites for hydrogen bonding and other non-covalent interactions, which are fundamental to biological recognition processes. irjweb.com By identifying the nucleophilic and electrophilic sites, MEP maps provide a qualitative guide to the chemical reactivity of the molecule. thaiscience.infonih.gov

Stability and Reactivity Predictions

By combining insights from frontier molecular orbitals and MEP maps, DFT calculations allow for robust predictions of a molecule's stability and reactivity. Several quantum chemical descriptors, derived from the calculated electronic properties, can quantify these characteristics. irjweb.comnih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the HOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comnih.gov

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. irjweb.com

In a theoretical study of an oxazole derivative, these parameters were calculated to provide a detailed understanding of the molecule's structure and reactivity, ultimately revealing it to be highly reactive. irjweb.comirjweb.com Such analyses are critical in medicinal chemistry for predicting how a drug candidate might interact within a biological system.

| Descriptor | Definition | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the molecule's tendency to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the molecule's tendency to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures stability; higher hardness correlates with lower reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of a molecule. |

This table defines key quantum chemical descriptors used to predict molecular stability and reactivity.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with biological macromolecules.

Molecular Docking Studies of Analogous Oxazole Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. asianpubs.org This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The 2-aminooxazole scaffold, a key feature of the title compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgacs.orgnih.gov Docking studies on compounds containing this and similar oxazole cores have provided valuable insights into their potential as therapeutic agents.

For example, studies on triazole-thiadiazole/benzo[d]oxazole hybrids have used molecular docking to investigate their binding interactions with the breast cancer estrogen receptor beta enzyme, identifying key residues involved in the binding. nih.gov In another study, 1,3,4-oxadiazole (B1194373) derivatives were docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to explore their potential as anticancer agents. mdpi.com These studies demonstrate how docking can elucidate the structure-activity relationships that govern the efficacy of oxazole-containing compounds.

| Analogous Scaffold | Protein Target | Key Findings | Source |

| Triazole-Thiadiazole/Benzo[d]Oxazole | Estrogen Receptor Beta (PDB: 1U9E) | Identified conserved interactions with key amino acid residues like LysA:55, ValA:60, and SerA:51. | nih.gov |

| 1,3,4-Oxadiazole Derivatives | VEGFR2 | Identified potential lead molecules for inhibiting VEGFR2, with strong binding interactions observed. | mdpi.com |

| 2-Aminothiazole (B372263) Derivatives | Oxidoreductase Protein (PDB: 2CDU, 3NM8) | Showed strong binding affinity, suggesting potential as antioxidant agents. | asianpubs.org |

This table summarizes findings from molecular docking studies on various heterocyclic scaffolds analogous to Ethyl 2-(Boc-amino)oxazole-4-carboxylate.

Conformational Analysis and Molecular Dynamics Simulation

Conformational analysis is used to determine the stable three-dimensional arrangements of a molecule, which can significantly influence its physical properties and biological activity. mdpi.com For flexible molecules like Ethyl 2-(Boc-amino)oxazole-4-carboxylate, which has rotatable bonds, understanding the preferred conformations is crucial. Computational methods can map the potential energy surface by systematically rotating bonds to identify low-energy, stable conformers. mdpi.com

Molecular Dynamics (MD) simulations build upon this by modeling the movement of atoms and molecules over time. mdpi.com An MD simulation provides a dynamic view of how a ligand interacts with its receptor, assessing the stability of the docked complex and revealing conformational changes that may occur upon binding. For instance, MD simulations have been used to confirm the stability of oxadiazole derivatives within the active site of VEGFR2, reinforcing the findings from molecular docking. mdpi.com These simulations are vital for validating potential drug-target interactions and understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial computational tools in medicinal chemistry for establishing correlations between the structural features of molecules and their biological activities or physicochemical properties. wisdomlib.org For the oxazole class of compounds, QSAR models have been instrumental in identifying key structural requirements for various therapeutic activities, thereby guiding the design of new, more potent derivatives.

Research in this area has explored a variety of biological targets. For instance, QSAR studies on benzoxazoles and oxazolopyridines have been conducted to determine the structural properties contributing to their antifungal activity. wisdomlib.org These analyses often employ a range of molecular descriptors, including topological, connectivity, and quantum chemical parameters, to build robust statistical models. One study on 30 different benzoxazole (B165842) and oxazolo derivatives identified specific topological and connectivity descriptors (X1, MSD, XMOD) and an indicator descriptor (IX) as being significant for modeling antifungal activity. wisdomlib.org Such models help in the rapid in silico screening of compounds, streamlining the drug development process. wisdomlib.org

Similarly, QSAR models have been developed for oxazole and oxadiazole derivatives active against Leishmania infantum, the parasite responsible for visceral leishmaniasis. mdpi.com In these studies, computational approaches using 2D- and 4D-QSAR strategies were employed. The dataset, which included 62 oxadiazole and 2 oxazole compounds, was analyzed to create models with good internal consistency and external predictive power, capable of accurately forecasting the half-maximal inhibitory concentration (pIC50) values. mdpi.com

The development of these models often involves multiple linear regression (MLR) analysis or more complex methods like k-nearest neighbor molecular field analysis (kNN-MFA). nih.gov The statistical validity of the developed QSAR models is critical and is typically assessed using parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive ability for an external test set (pred_r²). nih.gov For example, a 2D-QSAR model for oxadiazole-ligated pyrrole (B145914) derivatives showed strong statistical significance with an r² of 0.9827 and a pred_r² of 0.8392, indicating a robust and predictive model. nih.gov These investigations highlight the importance of descriptors related to hydrophobicity, quantum chemical properties, and molecular constitution in determining the biological activity of oxazole-containing compounds. researchgate.net

| Study Focus | Compound Class | Key Descriptors Identified | Statistical Model | Reported R² |

| Antifungal Activity wisdomlib.org | Benzoxazoles and Oxazolopyridines | Topological (X1, MSD, XMOD), Indicator (IX) | Not Specified | Not Specified |

| Antileishmanial Activity mdpi.com | Oxazoles and Oxadiazoles | Structural fingerprints for clustering | 2D- and 4D-QSAR | Not Specified |

| Anti-proliferative Agents researchgate.net | 1,2,4-Oxadiazol-5-Amines | Quantum chemical, constitutional, hydrophobicity | Multiple Linear Regression (MLR) | 0.906 |

| Sortase A Inhibitors nih.gov | 1,2,4-Oxadiazoles | 3D field-based (steric, electrostatic) | 3D-QSAR | Not Specified |

| Enoyl-ACP Reductase Inhibitors nih.gov | Oxadiazole-ligated Pyrroles | chiV3Cluster, XKAverage, T_O_O_5 | Multiple Linear Regression (MLR) | 0.9827 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful methods for predicting the spectroscopic parameters of molecules, offering a valuable tool for structure elucidation and confirmation. For a compound like Ethyl 2-(Boc-amino)oxazole-4-carboxylate, theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transition energies (UV-Vis spectra).

A variety of computational methods, ranging from semiempirical techniques like AM1 and PM3 to more rigorous ab initio and Density Functional Theory (DFT) calculations, have been used to analyze oxazole and other heterocyclic compounds. dtic.mil DFT methods, in particular, have become a standard for accurately predicting spectroscopic properties of organic molecules. These calculations can determine optimized molecular geometries and then compute properties based on that geometry. For instance, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated and compared with experimental data to confirm a proposed structure or to distinguish between isomers. beilstein-journals.org

In the context of related structures, computational methods have been used to discriminate between regioisomeric 1,2-oxazole derivatives. beilstein-journals.org A study on methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates utilized ¹H, ¹³C, and ¹⁵N NMR experiments in conjunction with theoretical analysis. The presence of the Boc-protecting group often leads to the observation of rotational conformers, resulting in two sets of signals in the NMR spectra, a phenomenon that can be modeled and understood through computational conformational analysis. beilstein-journals.org The final structural confirmation in such studies is often supported by X-ray crystallography, which provides a definitive experimental benchmark for the computationally predicted geometry. beilstein-journals.org

Beyond NMR, computational methods are used to predict IR spectra by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending). While calculated frequencies often require scaling to match experimental values, they provide a detailed assignment of the observed IR bands to specific functional groups and vibrational modes within the molecule. This can be particularly useful for complex molecules where experimental spectra may be crowded or ambiguous.

| Computational Method | Predicted Spectroscopic Parameter | Application in Structural Analysis |

| Density Functional Theory (DFT) | ¹H, ¹³C, ¹⁵N NMR Chemical Shifts | Structure verification, isomer discrimination, conformational analysis. beilstein-journals.org |

| Density Functional Theory (DFT) | IR Vibrational Frequencies | Assignment of experimental IR bands, functional group analysis. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Wavelengths | Prediction of electronic transitions and color. |

| Ab initio / Semi-empirical (e.g., AM1, PM3) | Heats of Formation, Dipole Moments | Calculation of fundamental molecular properties and reactivity. dtic.mil |

Academic Research Applications in Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Molecular Architectures

The inherent functionality of Ethyl 2-(Boc-amino)oxazole-4-carboxylate makes it an ideal starting material for constructing sophisticated molecular designs. The Boc-protected amine at the 2-position and the ethyl ester at the 4-position provide orthogonal handles for sequential chemical modifications, allowing for its incorporation into larger, more complex structures.

Precursors for Heterocyclic Peptide Mimics and Analogs

The structural rigidity and specific electronic properties of the oxazole (B20620) ring make it an attractive surrogate for the amide bond in peptides. Incorporating oxazole-based units into peptide chains can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles. nih.gov Unnatural heteroarene amino acids, including oxazole derivatives, are widely used as building blocks to prepare various heterocyclic peptides. nih.gov The use of these molecules is aimed at overcoming limitations of natural peptides, such as poor cell membrane permeability and short plasma half-life, by creating more stable and effective therapeutic agents. nih.gov

Research has focused on synthesizing oxazole-containing cyclic peptides, which exhibit reduced conformational flexibility, a desirable trait for drug candidates. researchgate.net The synthesis of such complex structures often relies on versatile building blocks like Ethyl 2-(Boc-amino)oxazole-4-carboxylate, where the protected amine can be deprotected and coupled with other amino acids, and the ester can be hydrolyzed to a carboxylic acid for further peptide bond formation.

Table 1: Examples of Oxazole-Containing Natural Products

| Natural Product | Source | Key Structural Feature |

| Microcin B17 | Escherichia coli | Post-translationally modified peptide with eight 5-membered heterocycles (oxazole/thiazole (B1198619) rings). nih.gov |

| Martefragin A | Red algae Martensia fragilis | Trisubstituted 2,4,5-oxazole ring with an indole (B1671886) moiety. nih.gov |

| Nostocyclamide | Cyanobacterium Nostoc 31 | Cyclic peptide containing oxazole and thiazole rings linked by amino acid residues. nih.gov |

Synthesis of Nonproteinogenic Amino Acid Derivatives

Nonproteinogenic amino acids, which are not found in the standard genetic code, are crucial for developing novel pharmaceuticals and biochemical probes. The oxazole moiety is a key component in various unnatural amino acids that act as receptor agonists. nih.govbeilstein-journals.org For instance, synthetic amino acids bearing a 1,2-oxazole ring have been developed as agonists for excitatory amino acid receptors in the central nervous system. beilstein-journals.org

The synthesis of novel chiral and achiral heterocyclic amino acid-like building blocks often involves the construction of a substituted oxazole ring. nih.govbeilstein-journals.org Ethyl 2-(Boc-amino)oxazole-4-carboxylate serves as a direct precursor or a synthetic target in pathways designed to produce these specialized amino acid derivatives. The Boc-protected amino group is a standard feature in modern amino acid synthesis, preventing unwanted side reactions during chain elongation or other modifications.

Scaffold in the Development of Functionalized Organic Frameworks

The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a rapidly advancing area of materials science. These materials are constructed from organic "linker" molecules and, in the case of MOFs, metal ions or clusters. The properties of the resulting framework are dictated by the geometry and functionality of the organic linkers.

Amino-functionalized carboxylate ligands are frequently employed in the synthesis of novel MOFs. nih.govfrontiersin.org These functional groups can influence the framework's topology, stability, and post-synthetic modification potential. Ethyl 2-(Boc-amino)oxazole-4-carboxylate, after deprotection of the amine and hydrolysis of the ester, provides a bifunctional linker with a rigid heterocyclic core. This structure could be used to create frameworks with specific pore environments and potential applications in gas storage, separation, and catalysis. For example, carboxyl-functionalized COFs have been successfully used as sorbents for the extraction of dyes from environmental water samples. nih.gov

Role in Catalysis Research

The application of Ethyl 2-(Boc-amino)oxazole-4-carboxylate extends into catalysis, particularly in the design of specialized ligands for asymmetric synthesis. The oxazole core provides a rigid and predictable scaffold for creating a well-defined chiral environment around a metal center.

Development and Application of Chiral Oxazole-Based Ligands

Chiral oxazoline-containing ligands, such as BOX (bisoxazoline) and PyBOX (pyridine-bisoxazoline), are among the most successful and widely used classes of ligands in asymmetric catalysis. bldpharm.comresearchgate.net These ligands are valued for their ready accessibility, modular nature, and effectiveness in a wide range of metal-catalyzed reactions, often providing excellent catalytic activity and enantioselectivity. bldpharm.com The chiral center is typically located adjacent to the coordinating nitrogen atom, allowing for direct influence over the stereochemical outcome of the reaction. bldpharm.com

The 2-amino group of Ethyl 2-(Boc-amino)oxazole-4-carboxylate provides a key attachment point for introducing chirality and additional coordinating groups. Through synthetic modification, the core structure can be elaborated into more complex chiral ligands. These ligands can then be complexed with various transition metals, such as iron, to create catalysts for asymmetric reactions. rsc.org The development of such catalysts is a major focus of modern organic synthesis, aiming to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry. nih.gov

Exploration in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern chemistry. The development of new methodologies relies heavily on the discovery of effective chiral catalysts. rsc.org Chiral oxazolidine (B1195125) and oxazoline (B21484) ligands have found increasing use in asymmetric reactions, including alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov

The synthesis of chiral ligands derived from Ethyl 2-(Boc-amino)oxazole-4-carboxylate contributes directly to this field. Once a chiral metal-ligand complex is formed, it can be employed to catalyze a variety of transformations, guiding the reactants to form predominantly one of the two possible enantiomeric products. The modularity in ligand design, starting from a versatile building block, allows chemists to fine-tune the catalyst's structure to optimize selectivity and reactivity for a specific chemical transformation. nih.gov This approach is crucial for expanding the toolbox of synthetic chemists and enabling the efficient and environmentally benign production of complex chiral molecules.

Contribution to Advanced Materials Science and Functional Molecules

The direct application of Ethyl 2-(Boc-amino)oxazole-4-carboxylate in advanced materials is not extensively documented in current literature. However, the broader class of oxazole and related heterocyclic derivatives is explored in various materials science contexts. The potential for this specific compound is generally inferred from research on analogous structures.

Agrochemical Research and Development of Novel Scaffolds

The 2-aminooxazole scaffold is a subject of interest in the development of new bioactive compounds, including potential agrochemicals. Although direct studies involving Ethyl 2-(Boc-amino)oxazole-4-carboxylate in agrochemical research are scarce, related heterocyclic structures are widely employed. For example, thiazole is a core component in commercial pesticides, including insecticides and fungicides. mdpi.com Research into novel pesticide candidates has also explored 2-aminobenzoxazole (B146116) scaffolds, which are structurally related to the 2-aminooxazole core. nih.gov These examples highlight the potential of heterocyclic compounds in agriculture, suggesting a possible, though currently unexplored, avenue for derivatives of Ethyl 2-(Boc-amino)oxazole-4-carboxylate. The development of novel scaffolds is a key strategy in overcoming pesticide resistance and environmental concerns. rsc.org

Design and Synthesis of Chemical Probes and Intermediates for Methodological Advancement

The primary documented value of Ethyl 2-(Boc-amino)oxazole-4-carboxylate lies in its role as a synthetic intermediate. After removal of the Boc (tert-butoxycarbonyl) protecting group, the resulting Ethyl 2-aminooxazole-4-carboxylate provides a 2-aminooxazole scaffold that is highly valuable for methodological advancements, particularly in medicinal chemistry.

Scaffold Development for Bioisosteric Replacement StudiesThe 2-aminooxazole nucleus is increasingly recognized as a valuable bioisostere for the more commonly used 2-aminothiazole (B372263) scaffold in drug design.nih.govacs.orgBioisosteric replacement is a key strategy used to optimize molecular properties to enhance efficacy, improve physicochemical characteristics like solubility, and reduce toxicity.researchgate.netdrughunter.com

The replacement of the sulfur atom in a 2-aminothiazole with an oxygen atom to form a 2-aminooxazole can lead to several potential advantages. acs.org These include improved water solubility and a potentially different metabolic profile, as the oxazole ring lacks the oxidizable sulfur atom of the thiazole. nih.govacs.org

Research has demonstrated that this bioisosteric substitution can maintain or even enhance biological activity while improving other properties. In studies on antitubercular agents, 2-aminooxazole derivatives showed a similar trend in activity to their 2-aminothiazole counterparts, confirming them as effective bioisosteres. nih.govresearchgate.net Furthermore, the 2-aminooxazole compounds did not exhibit significant cytotoxicity or non-specific reactivity, which can sometimes be a concern with 2-aminothiazole-containing molecules. nih.govnih.gov

| Compound Type | Derivative Pair | Measured Property | Result | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Compound 6a | Water Solubility | Poorly soluble (< 10 μM) | nih.gov |

| 2-Aminooxazole | Compound 6b | Water Solubility | More soluble (> 500 μM) | nih.gov |

| 2-Aminothiazole | Compound 15a | Water Solubility | Soluble (13 μM) | nih.gov |

| 2-Aminooxazole | Compound 15b | Water Solubility | 59x more soluble (767 μM) | nih.gov |

| 2-Aminothiazole | Antitubercular Compound Series | Biological Activity (MIC) | Active | nih.gov |

| 2-Aminooxazole | Antitubercular Compound Series | Biological Activity (MIC) | Activity maintained, similar trend | nih.gov |

The successful application of the 2-aminooxazole scaffold as a bioisostere underscores the importance of intermediates like Ethyl 2-(Boc-amino)oxazole-4-carboxylate in advancing drug discovery methodologies.

Molecular Hybridization Techniques in Scaffold Design Methodologies

In the fields of organic synthesis and materials science, the strategic design of novel molecular scaffolds is paramount for the development of new therapeutic agents and functional materials. Molecular hybridization, a key technique in scaffold design, involves the covalent linking of two or more distinct pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological or material properties. Ethyl 2-(Boc-amino)oxazole-4-carboxylate serves as a versatile and highly valuable building block in this approach due to its inherent structural features.

The utility of this compound lies in its trifunctional nature. The Boc-protected amine at the 2-position, the ethyl carboxylate at the 4-position, and the oxazole ring itself provide multiple points for chemical modification and linkage to other molecular fragments. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amino group, allowing for selective reactions at other positions of the molecule. This is crucial for the controlled and stepwise assembly of complex hybrid structures.

One common strategy in molecular hybridization involves using the ethyl ester functionality as a handle for amide bond formation. By coupling the carboxylate group with a variety of amines, a diverse library of hybrid molecules can be generated. For instance, researchers have synthesized hybrid structures by coupling amino-functionalized heterocyclic systems to the carboxylate moiety of similar oxazole scaffolds. This approach allows for the systematic exploration of the chemical space around the core oxazole ring, enabling the fine-tuning of the molecule's properties.

Furthermore, the 2-(Boc-amino) group can be deprotected to reveal a primary amine, which can then participate in a range of chemical transformations. This unveiled amine can be acylated, alkylated, or used in the formation of other functional groups, such as ureas or sulfonamides, thereby introducing another element of diversity into the hybrid molecule. This dual functionality at both the 2- and 4-positions makes Ethyl 2-(Boc-amino)oxazole-4-carboxylate a powerful tool for creating libraries of hybrid compounds with varied structural motifs.

The oxazole ring itself is a bioisostere for other functional groups, such as esters and amides, and its incorporation into a hybrid molecule can improve pharmacokinetic properties, such as metabolic stability and cell permeability. The design of hybrid molecules often targets the combination of a scaffold like the oxazole with another pharmacophore known to interact with a specific biological target. For example, a research endeavor focused on bacterial serine acetyltransferase inhibitors involved the synthesis of hybrid molecules combining a 2-aminooxazole moiety with an isoxazole-3-carboxylic acid. nih.gov While not the exact subject compound, this work highlights the principle of hybridizing heterocyclic systems to achieve a desired biological effect.

In a similar vein, research into novel amino acid-like building blocks has led to the synthesis of various 1,2-oxazole-4-carboxylate derivatives. beilstein-journals.orgnih.gov These studies underscore the value of the oxazole-4-carboxylate core as a scaffold for creating molecules that can be incorporated into larger peptidic or non-peptidic structures, a key strategy in molecular hybridization for drug discovery.

The following table summarizes the key reactive sites of Ethyl 2-(Boc-amino)oxazole-4-carboxylate and their potential applications in molecular hybridization:

| Reactive Site | Protecting/Activating Group | Potential Reactions for Hybridization | Resulting Linkage |

| 2-Amino Group | tert-Butoxycarbonyl (Boc) | Deprotection followed by acylation, alkylation, sulfonylation, urea (B33335) formation | Amide, Amine, Sulfonamide, Urea |

| 4-Carboxylate Group | Ethyl Ester | Saponification followed by amide coupling, esterification | Amide, Ester |

| Oxazole Ring | - | Cycloaddition, C-H activation | Varies based on reaction |

Detailed research findings have demonstrated the successful synthesis of complex molecules utilizing building blocks analogous to Ethyl 2-(Boc-amino)oxazole-4-carboxylate. For example, the synthesis of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids showcases a practical application of molecular hybridization. nih.gov In this case, two distinct five-membered heterocyclic rings are linked to create a novel scaffold. The synthetic route involves the initial construction of the individual heterocyclic components, followed by their strategic coupling.

The following table outlines a generalized synthetic approach for creating a hybrid molecule using Ethyl 2-(Boc-amino)oxazole-4-carboxylate as a starting material:

| Step | Description | Reagents and Conditions |

| 1 | Saponification of the ethyl ester | LiOH, THF/H₂O |

| 2 | Amide coupling with a desired amine-containing fragment | HATU, DIPEA, DMF |

| 3 | Deprotection of the Boc group | TFA, CH₂Cl₂ |

| 4 | Acylation of the free amine with a desired carboxylic acid fragment | EDC, HOBt, DMF |

This systematic approach allows for the modular assembly of hybrid molecules, where the properties of the final compound can be systematically altered by varying the nature of the coupled fragments. This modularity is a cornerstone of modern scaffold design and is greatly facilitated by the use of versatile building blocks like Ethyl 2-(Boc-amino)oxazole-4-carboxylate.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Green Synthetic Methodologies for Oxazole (B20620) Derivatives

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. For the synthesis of oxazole derivatives, this translates to the development of methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. ijpsonline.comnih.govmdpi.com

Ultrasonic Irradiation (Sonochemistry): The application of ultrasound can enhance chemical reactivity through acoustic cavitation, providing an energy-efficient alternative to traditional thermal methods. ijpsonline.comnih.gov

Use of Green Solvents and Catalysts: Researchers are exploring the use of ionic liquids, deep-eutectic solvents, and water as reaction media to replace volatile and toxic organic solvents. ijpsonline.comijpsonline.com Furthermore, the development of biocatalysts and reusable solid catalysts, such as natural clays, is a promising avenue for greener synthesis. tandfonline.com

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates streamlines the process, saves resources, and reduces waste. ijpsonline.comnih.govkthmcollege.ac.in The van Leusen oxazole synthesis is a classic example of a one-pot reaction that continues to be refined and adapted for green chemistry principles. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, contributing to more sustainable manufacturing of oxazole-containing compounds. ijpsonline.com

These green approaches not only mitigate the environmental impact of chemical synthesis but also often lead to improved reaction performance and efficiency. ijpsonline.comijpsonline.com

Advancements in Computational Chemistry for Rational Design of Oxazole Compounds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For oxazole compounds, computational methods are being employed to predict biological activity, understand structure-activity relationships (SAR), and design novel derivatives with enhanced efficacy and reduced toxicity. tandfonline.comjcchems.com

Current and future advancements in this field include:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and mode of interaction of oxazole derivatives with biological targets such as enzymes and receptors. jcchems.com This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further experimental investigation.

Quantum Chemical Calculations: Quantum mechanics-based calculations can provide insights into the electronic properties of oxazole derivatives, which are crucial for their reactivity and biological activity. researchgate.net These calculations can help in understanding reaction mechanisms and in designing molecules with specific electronic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between oxazole compounds and their biological targets, offering a more realistic representation of the biological environment. jcchems.com

Pharmacophore Modeling and QSAR Studies: By identifying the key structural features (pharmacophore) required for biological activity and developing quantitative structure-activity relationship (QSAR) models, researchers can design new oxazole derivatives with improved properties.

The integration of these computational approaches facilitates a more targeted and efficient discovery process for new oxazole-based therapeutics and functional materials. benthamscience.comsemanticscholar.org

Exploration of Novel Reactivity Modes and Chemical Transformations

The versatility of the oxazole ring allows for a wide range of chemical transformations, and ongoing research continues to uncover novel reactivity modes. These discoveries open up new avenues for the synthesis of complex molecules and the functionalization of the oxazole core.

Emerging areas of exploration include:

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of pyridine (B92270) and furan ring systems, which are prevalent in many natural products and pharmaceuticals. tandfonline.comclockss.orgwikipedia.org

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the oxazole ring is a highly atom-economical approach to introduce new substituents. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Ring-Opening and Rearrangement Reactions: Oxazoles can undergo various ring-opening and rearrangement reactions, such as the Cornforth rearrangement, to yield other heterocyclic systems or functionalized open-chain compounds. tandfonline.comwikipedia.org

Metal-Free C-O Bond Cleavage: Recent strategies have been developed for the synthesis of substituted oxazoles through the metal-free cleavage of C-O bonds in esters, offering a more sustainable synthetic route. rsc.org

Photochemical Transformations: The use of light to induce chemical reactions (photochemistry) offers unique opportunities for the synthesis and modification of oxazole derivatives, often under mild conditions. tandfonline.com

The exploration of these and other novel transformations will continue to expand the synthetic utility of oxazoles and enable the creation of previously inaccessible molecular architectures.

Interdisciplinary Research Integrating Oxazole Compounds (e.g., Nanotechnology, Biomaterials)

The unique properties of oxazole-containing molecules make them attractive candidates for integration into interdisciplinary research fields, leading to the development of innovative technologies and materials.

Nanotechnology: Oxazole derivatives are being explored for their potential in nanotechnology-based cancer therapies. benthamscience.com Their ability to be incorporated into nanoparticles or other nanocarriers can improve drug delivery, enhance therapeutic efficacy, and reduce side effects. The development of nanomagnetic catalysts for oxazole synthesis also represents a convergence of nanotechnology and green chemistry. nanomaterchem.com

Biomaterials: The oxazole moiety is found in a variety of natural products, including peptides of marine origin. nih.gov This has inspired the design and synthesis of oxazole-containing peptidomimetics and other biomaterials. The incorporation of oxazoles into peptide chains can confer increased stability and specific biological activities. nih.gov

Chemical Biology: Fluorescently tagged oxazole derivatives can be used as chemical probes to study biological processes. Their ability to interact with specific biomolecules makes them valuable tools for imaging and diagnostics.

Materials Science: The aromatic and electron-rich nature of the oxazole ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The continued collaboration between chemists, biologists, materials scientists, and engineers will undoubtedly lead to new and exciting applications for oxazole compounds in a wide range of fields.

Data Tables

Table 1: Key Research Areas in the Future of Oxazole Chemistry

| Research Area | Focus | Key Innovations |

| Sustainable Synthesis | Developing environmentally friendly methods for oxazole synthesis. | Microwave-assisted synthesis, sonochemistry, green solvents, biocatalysis, flow chemistry. |

| Computational Design | Using computer models to design novel oxazole compounds. | Molecular docking, virtual screening, quantum chemical calculations, molecular dynamics simulations. |

| Novel Reactivity | Exploring new chemical reactions of the oxazole ring. | Diels-Alder reactions, C-H functionalization, ring-opening reactions, metal-free C-O bond cleavage. |

| Interdisciplinary Research | Integrating oxazole compounds into other scientific fields. | Nanotechnology for drug delivery, oxazole-based biomaterials, chemical biology probes. |

Table 2: Examples of Green Synthetic Methods for Oxazole Derivatives

| Method | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, fewer byproducts. ijpsonline.comnih.govmdpi.com |

| Sonochemistry | Application of ultrasound to promote chemical reactions. | Energy efficiency, enhanced reactivity. ijpsonline.comnih.gov |

| Ionic Liquids | Use of non-volatile, recyclable solvents. | Reduced environmental impact, potential for catalyst recycling. ijpsonline.comijpsonline.com |

| Biocatalysis | Employment of enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, environmentally benign. tandfonline.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(Boc-amino)oxazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, ethyl bromopyruvate reacts with Boc-protected amines under reflux in toluene/dioxane (1:1) to form the oxazole core. Key parameters include solvent choice, temperature (reflux vs. RT), and stoichiometry of bromopyruvate (excess ensures complete conversion). Purification via silica gel chromatography with petroleum ether:ethyl acetate gradients (e.g., 97:3 to 96:4) is critical for isolating the product . Yield optimization often requires extended reaction times (e.g., 24–72 hours) and monitoring via TLC .

Q. How is the Boc-protecting group stability assessed during oxazole ring formation?